N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide
Description
N-(3-BROMOPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that features a bromophenyl group, a dimethyl-dioxo-phenyl-pyrido-pyrimidinyl moiety, and an acetamide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C23H19BrN4O3 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-11-15(2)25-21-20(14)22(30)27(23(31)28(21)18-9-4-3-5-10-18)13-19(29)26-17-8-6-7-16(24)12-17/h3-12H,13H2,1-2H3,(H,26,29) |
InChI Key |
KHQNAKLXIWRRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-bromophenylamine with a suitable acylating agent to form the acetamide intermediate. This intermediate is then subjected to cyclization reactions with appropriate diketones and aldehydes to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(3-BROMOPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit key enzymes or receptors involved in cell signaling, leading to altered cellular functions. For example, it could inhibit enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-BROMOPHENYL)ACETAMIDE: A simpler analog with similar structural features but lacking the pyrido[2,3-d]pyrimidine core.
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Another bromophenyl derivative with a thiazole ring, studied for its antimicrobial and antiproliferative activities.
Uniqueness
N-(3-BROMOPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may contribute to its diverse biological activities and potential as a versatile research tool and therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
